3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide
Description
"3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide" is a complex organic compound featuring an indole moiety linked to an oxadiazole ring. These types of structures are often found in pharmaceutical compounds due to their biological activity.
Properties
IUPAC Name |
3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]-N-methyl-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13(2)23(3)19(24)11-10-18-22-21-17(25-18)9-8-14-12-20-16-7-5-4-6-15(14)16/h4-7,12-13,20H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSUVSCWHBMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CCC1=NN=C(O1)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: This compound can be synthesized via a multistep process. Initially, the indole derivative can be synthesized through Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. Following this, the formation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazides and carbonyl compounds under acidic or basic conditions. Lastly, the N-isopropyl-N-methylpropanamide group is introduced via amidation reactions, typically using isopropylamine and N-methylpropanoyl chloride under controlled temperature and pH.
Industrial production methods: The industrial production of such a compound would require optimizing the synthetic route to ensure scalability, cost-effectiveness, and safety. This would likely involve the use of continuous flow chemistry techniques, automated reactors, and precise control over reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Common reagents and conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral media.
Reduction: Hydrogen (H₂) gas with a palladium on carbon (Pd/C) catalyst.
Substitution: For electrophilic substitutions, reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major products formed from these reactions:
Oxidation of the indole moiety typically results in the formation of oxindole derivatives.
Reduction of the oxadiazole ring might lead to the formation of corresponding amines.
Substitution reactions on the rings would introduce various functional groups, depending on the nature of the substituent used.
Scientific Research Applications
This compound can be explored in various fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Investigating its potential as a probe for biological studies, given its structural similarity to known bioactive compounds.
Industry: Its unique structure could lend itself to applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
This compound's mechanism of action would depend on its biological target. Generally, indole derivatives can interact with serotonin receptors in the brain, while oxadiazole rings may interact with various enzymes or receptors. Molecular docking and dynamic simulations would help elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Compounds similar to "3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide" include other indole- and oxadiazole-containing compounds:
3-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide: Featuring a different oxadiazole ring.
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-isopropyl-N-methylpropanamide: Substituting sulfur for one of the oxygens.
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-ethyl-N-methylpropanamide: Using ethyl instead of isopropyl.
These comparisons highlight the unique electronic and steric properties that each substitution confers, which can significantly influence their biological activity and industrial applications.
Hope this satisfies your chemical curiosity!
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
